molecular formula C13H12ClNO3 B1446548 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride CAS No. 1610377-14-4

3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride

Cat. No. B1446548
CAS RN: 1610377-14-4
M. Wt: 265.69 g/mol
InChI Key: HUSAKDTZGQUAAR-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride, also abbreviated as PMBA, is a biochemical compound used for proteomics research . It has a molecular formula of C13H12ClNO3 and a molecular weight of 265.69 g/mol.


Molecular Structure Analysis

The InChI code for 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is 1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Pharmaceutical Intermediates

3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications .

Proteolytic Enzyme Inhibition

Derivatives of this compound have been found to act as competitive inhibitors for proteolytic enzymes like trypsin, plasmin, and thrombin. This application is significant in the development of anticoagulant medications and treatments for conditions involving excessive proteolytic activity .

Material Science

In material science, this compound’s derivatives could be used to modify surface properties of materials, potentially leading to the development of new materials with specific desired characteristics, such as increased durability or altered electrical conductivity .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its benzoic acid moiety and pyridine ring make it a versatile reagent for forming carbon-carbon and carbon-nitrogen bonds .

Chromatography

In analytical chemistry, particularly chromatography, this compound could be used as a standard or reference compound due to its distinct chemical properties, aiding in the identification and quantification of similar compounds in mixtures .

Analytical Chemistry

The compound’s unique structure makes it suitable for use in analytical procedures, such as spectroscopy or mass spectrometry, to help determine the presence and concentration of similar compounds in various samples .

Biological Studies

In biological research, this compound may be used to study the interaction between small molecules and biological macromolecules, contributing to the understanding of fundamental biological processes and the discovery of new drug targets .

Environmental Science

Lastly, in environmental science, this compound could be investigated for its degradation products and their environmental impact, which is crucial for assessing the ecological safety of chemical substances released into the environment .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of research on 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride are not explicitly mentioned in the available resources. Given its use in proteomics research , it could be involved in studies related to protein function, interactions, and structure.

properties

IUPAC Name

3-(pyridin-3-ylmethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSAKDTZGQUAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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